![molecular formula C8H16BrNS B14491203 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide CAS No. 63344-42-3](/img/structure/B14491203.png)
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide is an organic compound characterized by the presence of a sulfanyl group attached to a but-2-en-1-yl chain, and an iminium group bonded to a dimethylethan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide typically involves the following steps:
Formation of the But-2-en-1-yl Sulfanyl Intermediate: This step involves the reaction of but-2-en-1-ol with a thiol compound under acidic conditions to form the but-2-en-1-yl sulfanyl intermediate.
Formation of the Iminium Bromide: The intermediate is then reacted with N,N-dimethylethan-1-amine in the presence of a brominating agent such as hydrogen bromide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iminium group can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide involves its interaction with molecular targets such as enzymes and receptors. The iminium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide: Similar structure but with an additional carbon in the chain.
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylprop-3-en-1-iminium bromide: Similar structure but with one less carbon in the chain.
Uniqueness
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide is unique due to its specific chain length and the presence of both sulfanyl and iminium groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
63344-42-3 |
|---|---|
Fórmula molecular |
C8H16BrNS |
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
1-but-2-enylsulfanylethylidene(dimethyl)azanium;bromide |
InChI |
InChI=1S/C8H16NS.BrH/c1-5-6-7-10-8(2)9(3)4;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
XTKKUQOTWCUURD-UHFFFAOYSA-M |
SMILES canónico |
CC=CCSC(=[N+](C)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
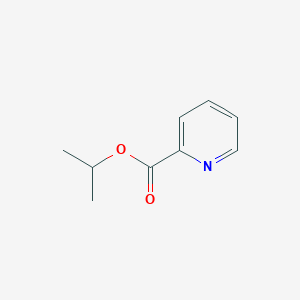
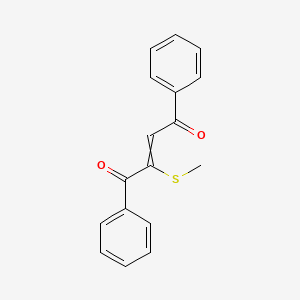
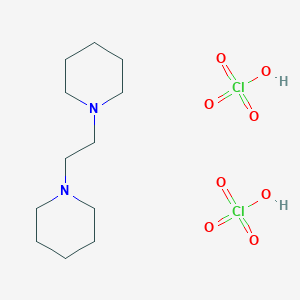
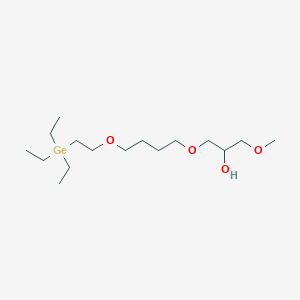
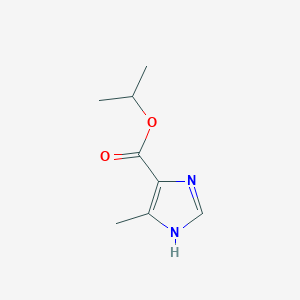
![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)

![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
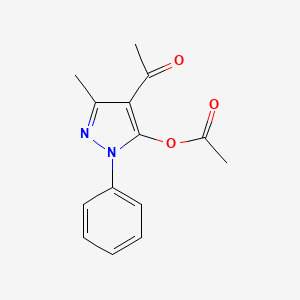
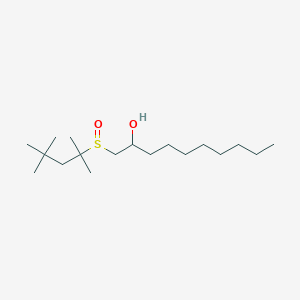
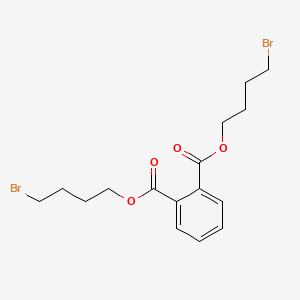
![2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]](/img/structure/B14491202.png)
